N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide
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Overview
Description
N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide is a complex organic compound with a unique structure that includes a naphthyl group, a bromine atom, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-bromo-2-naphthol with butanoyl chloride to form an intermediate, which is then reacted with hydrazine to introduce the hydrazino group. The final step involves the reaction with 2-furoyl isothiocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the naphthyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Scientific Research Applications
N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide involves its interaction with specific molecular targets. The bromine atom and naphthyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of specific pathways. The hydrazino and furan groups may also contribute to its biological activity by forming hydrogen bonds or other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-{2-[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazino)carbothioyl]-3-methylbutanamide
- N-[(2-{[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazino)carbonothioyl]-2-(1-naphthyl)acetamide
Uniqueness
N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18BrN3O4S |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
N-[[2-(1-bromonaphthalen-2-yl)oxybutanoylamino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18BrN3O4S/c1-2-14(28-15-10-9-12-6-3-4-7-13(12)17(15)21)19(26)23-24-20(29)22-18(25)16-8-5-11-27-16/h3-11,14H,2H2,1H3,(H,23,26)(H2,22,24,25,29) |
InChI Key |
QACXPRBNOVEUOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NNC(=S)NC(=O)C1=CC=CO1)OC2=C(C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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